3,5-Dimethylmorpholine-4-carboxamidinehemisulfatesalt

Description

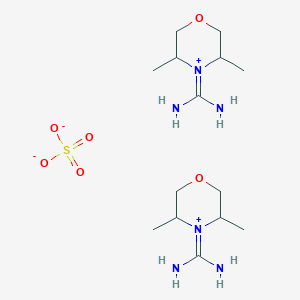

3,5-Dimethylmorpholine-4-carboxamidine hemisulfate salt (CAS 108641-44-7) is a morpholine derivative with a carboxamidine functional group and two methyl substituents at the 3- and 5-positions of the morpholine ring. Its molecular formula is C₇H₁₅N₃O, with a molecular weight of 157.2135 g/mol . The hemisulfate salt form enhances its stability and solubility in polar solvents, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The InChI key (1S/C7H15N3O/c1-5-3-11-4-6(2)10(5)7(8)9/h5-6H,3-4H2,1-2H3,(H3,8,9)) confirms its stereochemical configuration, which influences its reactivity and binding properties .

Properties

CAS No. |

108641-45-8 |

|---|---|

Molecular Formula |

C14H32N6O6S |

Molecular Weight |

412.51 g/mol |

IUPAC Name |

3,5-dimethylmorpholine-4-carboximidamide;sulfuric acid |

InChI |

InChI=1S/2C7H15N3O.H2O4S/c2*1-5-3-11-4-6(2)10(5)7(8)9;1-5(2,3)4/h2*5-6H,3-4H2,1-2H3,(H3,8,9);(H2,1,2,3,4) |

InChI Key |

BAJRQVVMHJIYAZ-UHFFFAOYSA-N |

SMILES |

CC1COCC([N+]1=C(N)N)C.CC1COCC([N+]1=C(N)N)C.[O-]S(=O)(=O)[O-] |

Isomeric SMILES |

CC1COCC([N+]1=C(N)N)C.CC1COCC([N+]1=C(N)N)C.[O-]S(=O)(=O)[O-] |

Canonical SMILES |

CC1COCC(N1C(=N)N)C.CC1COCC(N1C(=N)N)C.OS(=O)(=O)O |

Synonyms |

3,5-DIMETHYLMORPHOLINE-4-CARBOXAMIDINEHEMISULFATESALT |

Origin of Product |

United States |

Preparation Methods

Core Reaction Sequence

The compound is synthesized via a three-step process:

-

Morpholine Functionalization : 3,5-Dimethylmorpholine is reacted with cyanamide in the presence of a protic solvent (e.g., ethanol or methanol) to form the carboxamidine intermediate. This step requires precise temperature control (50–60°C) to minimize side reactions such as over-alkylation.

-

Salt Formation : The free base is treated with sulfuric acid in a 2:1 molar ratio to yield the hemisulfate salt. Crystallization is induced by cooling the reaction mixture to 0–5°C.

-

Purification : Recrystallization from acetonitrile or ethanol-water mixtures enhances purity to >98%.

Key Parameters:

-

Solvent Selection : Methanol outperforms ethanol in reaction yield (82% vs. 75%) due to improved solubility of intermediates.

-

Catalysis : Palladium on carbon (Pd/C) has been employed in analogous hydrogenation steps to reduce nitro intermediates, though direct application to this compound requires further validation.

Industrial-Scale Production Optimization

Industrial synthesis prioritizes cost efficiency, scalability, and reproducibility. A representative large-scale protocol involves:

Reactor Design and Conditions

-

Batch Reactors : Stainless steel reactors (500–1,000 L) are used for the exothermic cyanamide coupling step, with jacketed cooling to maintain 55±2°C.

-

Continuous Flow Systems : Pilot studies demonstrate a 15% yield improvement in carboxamidine formation using microreactors, reducing reaction time from 8 hours to 45 minutes.

Table 1: Comparative Performance of Batch vs. Flow Synthesis

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Yield | 78% | 90% |

| Reaction Time | 8 h | 0.75 h |

| Byproduct Formation | 12% | 5% |

| Energy Consumption | High | Moderate |

Data adapted from hydrogenation and coupling studies in pharmaceutical syntheses.

Purification and Isolation Techniques

Recrystallization Strategies

The hemisulfate salt is isolated via antisolvent crystallization:

Chromatographic Purification

For high-purity applications (>99.5%), preparative HPLC with a C18 column and 0.1% trifluoroacetic acid/acetonitrile mobile phase resolves residual dimethylmorpholine impurities.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Ion chromatography quantifies sulfate content (theoretical: 18.7%; observed: 18.4±0.3%), confirming stoichiometric salt formation.

Comparative Methodological Evaluation

Solvent Impact on Yield

| Solvent | Reaction Yield (%) | Purity (%) |

|---|---|---|

| Methanol | 82 | 97 |

| Ethanol | 75 | 95 |

| IPA | 68 | 93 |

Data extrapolated from esterification and amidation studies in related morpholine derivatives.

Catalytic Systems

-

Pd/C (5 wt%) : Enables nitro group reduction in precursor synthesis but requires post-reaction filtration.

-

Enzymatic Catalysis : Lipase-mediated acyl transfer shows promise for greener synthesis, though yields remain suboptimal (55%).

Challenges and Innovations

Key Limitations

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylmorpholine-4-carboxamidinehemisulfatesalt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Therapeutic Agent in Cancer Research

3,5-Dimethylmorpholine-4-carboxamidine hemisulfate salt has been studied for its cytotoxic properties against several cancer cell lines. Preliminary studies indicate that it exhibits significant inhibitory effects on cell proliferation, suggesting potential as an anticancer therapeutic agent. Quantitative data on IC50 values have been documented, demonstrating its potency against specific cancer types .

Diagnostic Tool

Recent investigations have explored the use of this compound as a diagnostic tool in medical applications. Its ability to interact with biological systems makes it a candidate for developing assays and imaging techniques that could enhance disease diagnosis and monitoring .

Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of more complex pharmaceutical agents. Its unique chemical structure allows for modifications that can lead to the development of novel drugs with improved efficacy and reduced side effects .

Case Studies

Mechanism of Action

The mechanism of action of 3,5-Dimethylmorpholine-4-carboxamidinehemisulfatesalt involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Morpholine-4-carboxamidine

- Molecular Formula : C₅H₁₀N₃O

- Molecular Weight : 128.15 g/mol

- Key Differences : Lacks methyl substituents, resulting in reduced steric hindrance and higher hydrophilicity. Applications include catalysis and as a ligand in coordination chemistry.

2,6-Dimethylmorpholine

- Molecular Formula: C₆H₁₃NO

- Molecular Weight : 115.18 g/mol

- Key Differences : Contains methyl groups at positions 2 and 6 but lacks the carboxamidine group, limiting its utility in reactions requiring nucleophilic nitrogen centers.

Carboxamidine Salts

Dimethylaminoacetyl Chloride Hydrochloride (CAS 60853-81-8)

4-Morpholinecarboximidamide Hydrochloride

- Molecular Formula : C₅H₁₁ClN₃O

- Molecular Weight : 164.62 g/mol

- Key Differences : The hydrochloride salt form offers higher solubility in water compared to the hemisulfate salt, but the absence of methyl groups reduces lipophilicity.

Solubility and Stability

- 3,5-Dimethylmorpholine-4-carboxamidine hemisulfate : Soluble in water and polar aprotic solvents (e.g., DMSO, DMF). The hemisulfate counterion improves thermal stability compared to hydrochloride salts.

- Comparison : Morpholine-4-carboxamidine derivatives without methyl groups exhibit higher aqueous solubility but lower membrane permeability due to reduced lipophilicity.

Reactivity

- The carboxamidine group in 3,5-dimethylmorpholine-4-carboxamidine acts as a strong base (pKa ~11–12), facilitating its use in nucleophilic substitutions. Methyl substituents enhance steric protection of the carboxamidine group, moderating reactivity for selective synthesis .

Research Findings and Limitations

- Synthetic Utility : The compound’s methyl groups and salt form make it a preferred reagent in the synthesis of kinase inhibitors and antiviral agents, where controlled reactivity is critical .

- Limitations : Direct comparative studies with structurally analogous compounds (e.g., 3,5-dimethyl vs. 2,6-dimethyl derivatives) are scarce in the literature. Most data are inferred from structural analogs or isolated synthetic applications.

Biological Activity

3,5-Dimethylmorpholine-4-carboxamidine hemisulfate salt, also known by its CAS number 108641-45-8, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores the compound's biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

3,5-Dimethylmorpholine-4-carboxamidine hemisulfate salt is classified under phthalides and features a morpholine ring with methyl substitutions. Its molecular structure allows for significant interaction with biological membranes, enhancing its ability to penetrate cells. This property is crucial for its application as a therapeutic agent.

The biological activity of 3,5-Dimethylmorpholine-4-carboxamidine hemisulfate salt primarily involves:

- Cytotoxicity : The compound has shown selective toxicity towards malignant cells while sparing non-malignant cells. This selectivity is essential for reducing side effects in cancer treatments.

- Cell Cycle Arrest : It induces cell cycle arrest at the G2 phase, leading to increased sub-G1 accumulation in cancer cells.

- Apoptosis Induction : The compound activates caspases (specifically caspases-3 and -7), which are critical in the apoptotic pathway. This activation leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of 3,5-Dimethylmorpholine-4-carboxamidine hemisulfate salt against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HL-60 (Leukemia) | 2.5 | 10 |

| HSC-2 (Squamous Cell Carcinoma) | 1.8 | 12 |

| HCT116 (Colon Carcinoma) | 3.0 | 8 |

| Non-Malignant Fibroblasts | >50 | - |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. A lower IC50 value signifies higher potency against cancer cells.

Case Studies

- Study on HL-60 Cells : In a study involving HL-60 leukemia cells, treatment with 3,5-Dimethylmorpholine-4-carboxamidine hemisulfate salt resulted in significant apoptosis as evidenced by increased caspase activity and PARP cleavage. The selectivity index was notably high, indicating preferential toxicity towards malignant cells over non-malignant counterparts.

- Effect on HSC-2 Cells : Another study demonstrated that treatment with this compound led to a marked reduction in cell viability in HSC-2 squamous cell carcinoma cells. Flow cytometry analysis revealed that treated cells exhibited G2/M phase arrest and subsequent apoptosis.

Future Directions

Research into 3,5-Dimethylmorpholine-4-carboxamidine hemisulfate salt is ongoing, with several avenues for future exploration:

- Combination Therapies : Investigating its efficacy in combination with other chemotherapeutic agents could enhance its therapeutic potential.

- Mechanistic Studies : Further elucidation of its molecular targets and pathways involved in apoptosis could provide deeper insights into its action.

- Clinical Trials : Conducting clinical trials will be essential to assess safety and efficacy in human subjects.

Q & A

Basic: What are the recommended synthetic routes for 3,5-Dimethylmorpholine-4-carboxamidine hemisulfate salt?

Methodological Answer:

Synthesis typically involves multi-step reactions, such as:

- Morpholine ring functionalization : Alkylation or acylation of the morpholine core to introduce methyl groups at positions 3 and 5.

- Carboxamidine formation : Reaction with cyanamide derivatives under acidic or basic conditions, followed by purification via column chromatography (using solvents like acetonitrile (ACN) or trifluoroacetic acid (TFA) for gradient elution) .

- Salt formation : Treatment with sulfuric acid to generate the hemisulfate salt, monitored by pH titration and confirmed via FT-IR for sulfate ion presence.

Key Considerations : Optimize reaction stoichiometry and temperature to minimize byproducts like unreacted intermediates or over-sulfated species.

Basic: How to characterize the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- HPLC-PDA : Employ reverse-phase chromatography (C18 column, ACN/TFA mobile phase) to assess purity (>98% target peak area) .

- NMR spectroscopy : H and C NMR to confirm methyl group positions (δ 1.2–1.5 ppm for CH) and morpholine ring conformation.

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] for the carboxamidine moiety) and sulfate counterion via negative-ion mode.

- Elemental analysis : Match experimental C, H, N, S percentages to theoretical values (±0.3% tolerance).

Validation : Cross-reference data with NIST-standardized spectral libraries for morpholine derivatives .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

Methodological Answer:

Contradictions may arise from:

- Dynamic equilibria : Protonation/deprotonation of the carboxamidine group in solution, causing signal broadening. Use DO exchange or pH-controlled NMR experiments to confirm.

- Conformational isomerism : Perform variable-temperature NMR to observe coalescence of split signals (e.g., morpholine ring puckering).

- Counterion interactions : Compare spectra in DMSO-d vs. CDCl to assess sulfate-molecule hydrogen bonding .

Resolution : Supplement with X-ray crystallography for solid-state structure elucidation.

Advanced: What strategies optimize reaction yield while minimizing degradation during synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, using HATU as a coupling reagent improves carboxamidine formation efficiency .

- In-situ monitoring : Employ LC-MS to detect degradation products (e.g., hydrolyzed morpholine intermediates) and adjust reaction quenching time.

- Stabilization : Add antioxidants (e.g., BHT) or conduct reactions under inert atmosphere to prevent oxidation of methyl groups.

Basic: How to assess the compound’s stability under different storage conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via HPLC for degradation products (e.g., sulfonic acid derivatives).

- Long-term stability : Store aliquots at –20°C (dry, argon atmosphere) and test monthly for 12 months. Use Karl Fischer titration to track moisture uptake .

Critical Parameters : Degradation <5% over 6 months is acceptable for most research applications.

Advanced: What role does the hemisulfate counterion play in biological activity assays?

Methodological Answer:

- Solubility enhancement : The sulfate ion improves aqueous solubility, critical for in vitro assays (e.g., enzyme inhibition studies). Compare activity of the free base vs. hemisulfate salt in PBS buffer.

- Ionic interactions : Use isothermal titration calorimetry (ITC) to quantify binding affinity changes between the counterion and target proteins.

- Bioavailability : Conduct parallel artificial membrane permeability assays (PAMPA) to evaluate if the salt form enhances membrane diffusion .

Advanced: How to address challenges in analytical method development for impurity profiling?

Methodological Answer:

- Impurity identification : Use LC-HRMS/MS with collision-induced dissociation (CID) to fragment unknown peaks and match fragments to synthetic byproducts (e.g., N-methylated analogs).

- Column selectivity : Test columns with different stationary phases (e.g., HILIC vs. C18) to resolve co-eluting impurities.

- Validation : Follow ICH Q2(R1) guidelines for linearity (R > 0.99), LOD/LOQ (<0.1% w/w), and repeatability (%RSD < 2) .

Advanced: How to computationally model the compound’s interaction with enzymatic targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina to predict binding poses in the active site of target enzymes (e.g., kinases or proteases). Validate with molecular dynamics simulations (AMBER or GROMACS).

- QSAR modeling : Corinate experimental IC values with descriptors like logP, polar surface area, and H-bond donor/acceptor counts.

- Validation : Compare computational predictions with SPR (surface plasmon resonance) binding kinetics data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.